molecular formula C13H11Br2NO B1464769 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine CAS No. 1219976-34-7

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine

Cat. No.: B1464769
CAS No.: 1219976-34-7
M. Wt: 357.04 g/mol
InChI Key: BGGSBCLNPCJKGD-UHFFFAOYSA-N
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Description

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine is an organic compound characterized by the presence of a naphthalene ring substituted with two bromine atoms and an azetidine ring

Scientific Research Applications

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine typically involves the reaction of 1,6-dibromo-2-naphthol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.

    Substitution: The bromine atoms in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dehalogenated naphthalene derivatives.

    Substitution: Naphthalene derivatives with various functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism of action of 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1,6-Dichloro-2-naphthyl)oxy]azetidine
  • 3-[(1,6-Difluoro-2-naphthyl)oxy]azetidine
  • 3-[(1,6-Diiodo-2-naphthyl)oxy]azetidine

Uniqueness

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-(1,6-dibromonaphthalen-2-yl)oxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO/c14-9-2-3-11-8(5-9)1-4-12(13(11)15)17-10-6-16-7-10/h1-5,10,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSBCLNPCJKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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